molecular formula C18H14ClF4NO4 B12380284 SARS-CoV-2-IN-38

SARS-CoV-2-IN-38

Cat. No.: B12380284
M. Wt: 419.8 g/mol
InChI Key: QXDMSFMWVYXQJZ-UHFFFAOYSA-N
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Description

SARS-CoV-2-IN-38 is a novel compound identified as a potent inhibitor of the main protease of the SARS-CoV-2 virus. This compound has shown significant promise in inhibiting the replication of the virus, making it a potential candidate for therapeutic applications against COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-38 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the research group or pharmaceutical company involved .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-38 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

SARS-CoV-2-IN-38 has a wide range of scientific research applications, including:

Mechanism of Action

SARS-CoV-2-IN-38 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. This protease is essential for the processing of viral polyproteins, which are necessary for viral replication. By binding to the active site of the protease, this compound prevents the cleavage of polyproteins, thereby inhibiting viral replication. The molecular targets and pathways involved include the nucleophilic attack on the electrophilic group of the inhibitor by the cysteine residue in the protease active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SARS-CoV-2-IN-38 is unique in its binding conformation and the specific interactions it forms with the main protease. Unlike other inhibitors, it adopts a U-shaped binding conformation, allowing for a more stable and effective inhibition of the protease. This unique binding mode contributes to its high potency and selectivity .

Properties

Molecular Formula

C18H14ClF4NO4

Molecular Weight

419.8 g/mol

IUPAC Name

[4-chloro-5-fluoro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] 2-methylpropanoate

InChI

InChI=1S/C18H14ClF4NO4/c1-9(2)17(26)27-15-8-14(20)13(19)7-12(15)16(25)24-10-3-5-11(6-4-10)28-18(21,22)23/h3-9H,1-2H3,(H,24,25)

InChI Key

QXDMSFMWVYXQJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl)F

Origin of Product

United States

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